2-methoxyethyl 3-(2-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
2-methoxyethyl 3-(2-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
The synthesis of 2-methoxyethyl 3-(2-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves multiple steps, typically starting with the preparation of the cyanoacetamide derivatives. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Industrial production methods often employ solvent-free reactions or fusion techniques to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.
Reduction: The cyano and carbonyl groups can be reduced under appropriate conditions.
Substitution: The active hydrogen atoms in the cyanoacetamide moiety can participate in condensation and substitution reactions.
Common reagents used in these reactions include triethylamine as a catalyst and phenacyl bromide for cyclo condensation . Major products formed from these reactions often include novel heterocyclic compounds with potential biological activity .
Scientific Research Applications
2-methoxyethyl 3-(2-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyano and carbonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 2-methoxyethyl 3-(2-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate stands out due to its unique structural features and reactivity. Similar compounds include:
- Tipepidine
- Tiquizium Bromides
- Timepidium Bromide
- Dorzolamide
- Tioconazole
- Citizolam
- Sertaconazole Nitrate
- Benocyclidine
These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
2-methoxyethyl 3-[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S2/c1-11-16-19(32-17(11)21(28)30-7-6-29-2)23-10-25(20(16)27)9-15(26)24-18-13(8-22)12-4-3-5-14(12)31-18/h10H,3-7,9H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMKDKDLDRGQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=C(C4=C(S3)CCC4)C#N)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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